molecular formula C8H6F3NO B1623286 N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine CAS No. 655-25-4

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

Cat. No.: B1623286
CAS No.: 655-25-4
M. Wt: 189.13 g/mol
InChI Key: TUKWYJVGKNCDJJ-KPKJPENVSA-N
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Description

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is a useful research compound. Its molecular formula is C8H6F3NO and its molecular weight is 189.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Rhodium-Catalyzed Beckmann Rearrangement : A study demonstrated that the Beckmann rearrangement of oxime, catalyzed by rhodium complexes, trifluoromethanesulfonic acid, and tris(p-tolyl)phosphine, facilitates the conversion of benzophenone oximes into corresponding amides with good yields. This process is significant for the synthesis of amides from ketoximes under mild conditions (Arisawa & Yamaguchi, 2001).

Synthesis Methodologies

  • High-Throughput Synthesis of Benzimidazoles : Research on the practical application of Oxone® in the synthesis of benzimidazoles from 1,2-phenylenediamines and aldehydes highlights a rapid, mild condition process applicable to a broad range of substrates. This methodology is particularly suited for high-throughput synthesis of benzimidazole libraries, offering a straightforward approach for generating these compounds in good to excellent yields (Beaulieu, Haché, & von Moos, 2003).

  • Nucleophilicity of Oximes in Organometallic Chemistry : A study exploring the reactivity of various oxime species with nitrilium closo-decaborate clusters provides insights into the nucleophilic characteristics of oximes. This research is foundational for understanding and utilizing oxime reactivity in organometallic synthesis processes (Bolotin et al., 2016).

Material Science

  • Lanthanide-based Metal-Organic Frameworks (MOFs) : Investigation into the synthesis, structure, and properties of lanthanide-based MOFs using oxime and other organic ligands revealed the development of isostructural frameworks exhibiting high chemical and thermal stability. These materials show promising applications in luminescence and magnetic properties, opening avenues for their use in sensing, catalysis, and information storage (Luo et al., 2018).

Photoluminescence and Luminescent Properties

  • Lanthanide Complexes for Luminescence : Research on 2-(2,2,2-trifluoroethyl)-1-indone lanthanide complexes has demonstrated their significant luminescent properties. These complexes, with a general formula [Ln(TFI)3L], where Ln represents lanthanide ions and L stands for coordinating ligands, exhibit strong characteristic emissions, suggesting their potential application in optical materials and luminescent devices (Li et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,2-Trifluoro-1-phenylethanone oxime involves the reaction of 2,2,2-Trifluoro-1-phenylethanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2,2,2-Trifluoro-1-phenylethanone", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2,2,2-Trifluoro-1-phenylethanone in a solvent", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and extract the product with a suitable solvent", "Dry the product and purify it by recrystallization" ] }

CAS No.

655-25-4

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

(NE)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7+

InChI Key

TUKWYJVGKNCDJJ-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C(F)(F)F

SMILES

C1=CC=C(C=C1)C(=NO)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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ON=C(c1ccccc1)C(F)(F)F

Synthesis routes and methods II

Procedure details

A mixture of hydroxylammonium chloride (13.9 g, 200 mmol) and 2,2,2-trifluoroacetophenone (17.4 g, 92 mmol) in absolute ethanol (150 ml) was heated at reflux for 1 h and then stirred at ambient temperature for 16 h. The solvent was evaporated in vacuo, the residue suspended in water (100 ml), filtered and washed with water (20 ml), n-heptane (20 ml) and dried to give 14.0 g 2,2,2-trifluoroacetophenone oxime.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2,2,2-trifluoroacetophenone oxime

Synthesis routes and methods III

Procedure details

25 g (0.144 mol) of 2,2,2-Trifluoro-1-phenyl-ethanone are dissolved in 40 ml of ethanol at 80° C. To the solution are added dropwise 10.5 g (0.151 mol) of hydroxylammonium chloride and 20.1 g (0.245 mol) of sodium acetate dissolved in 20 ml of water. The reaction mixture is refluxed overnight, and the solvent is distilled off by a rotary evaporator. The residue is poured into water, the white precipitate is rinsed with water and dried under vacuum, yielding 24.4 g of 2,2,2-trifluoro-1-phenyl-ethanone oxime. The crude product is used in the next step without further purification.
Quantity
25 g
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reactant
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40 mL
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solvent
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10.5 g
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reactant
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20.1 g
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20 mL
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Name
2,2,2-trifluoro-1-phenyl-ethanone oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 2
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 3
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 4
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 5
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 6
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

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